1,3,5-Triazinane trihydrochloride
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Overview
Description
1,3,5-Triazinane trihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of triazinane, which is a six-membered ring structure with three nitrogen atoms and three carbon atoms The trihydrochloride form indicates that the compound is associated with three hydrochloric acid molecules, making it a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazinane trihydrochloride can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of formaldehyde with ammonia or primary amines can lead to the formation of triazinane derivatives. The trihydrochloride form can be obtained by treating the triazinane with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process typically includes the use of reactors where the precursors are combined under controlled conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the trihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazinane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine compounds.
Substitution: The nitrogen atoms in the triazinane ring can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,3,5-Triazinane trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex nitrogen-containing heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-triazinane trihydrochloride involves its interaction with various molecular targets. The nitrogen atoms in the triazinane ring can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A related compound with a similar ring structure but different functional groups.
1,3,5-Trinitro-1,3,5-triazinane (RDX): An explosive compound with a similar core structure but different substituents.
1,3,5-Triazepane: A seven-membered ring analog with similar chemical properties.
Uniqueness
1,3,5-Triazinane trihydrochloride is unique due to its specific combination of nitrogen atoms and hydrochloride groups, which confer distinct chemical and physical properties. Its ability to form stable salts and participate in a wide range of chemical reactions makes it valuable in various applications.
Properties
Molecular Formula |
C3H12Cl3N3 |
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Molecular Weight |
196.50 g/mol |
IUPAC Name |
1,3,5-triazinane;trihydrochloride |
InChI |
InChI=1S/C3H9N3.3ClH/c1-4-2-6-3-5-1;;;/h4-6H,1-3H2;3*1H |
InChI Key |
PJJXXVSPEDBLLN-UHFFFAOYSA-N |
Canonical SMILES |
C1NCNCN1.Cl.Cl.Cl |
Origin of Product |
United States |
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